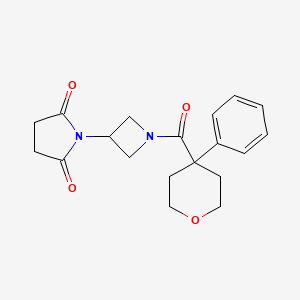

N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Antifungal Activity

The compound’s antifungal properties make it a potential candidate for plant disease management. Researchers have synthesized derivatives of this scaffold using the Castagnoli–Cushman reaction. Among these derivatives, Compound I23 demonstrated superior antioomycete activity against the phytopathogen Pythium recalcitrans . Its in vitro potency surpassed that of the commercial fungicide hymexazol, with an EC50 value of 14 mM. Additionally, I23 exhibited significant in vivo preventive efficacy at various doses, suggesting its potential as an antifungal agent .

PPAR Modulation

The compound’s structure includes a cyclic tail with a 4,4-dimethyl-1,2,3,4-tetrahydroquinoline skeleton. This scaffold has been explored for its binding affinity to peroxisome proliferator-activated receptors (PPARs). Specifically, the acid head moiety resembles potent binding motifs for both PPARα and PPARγ. Further research could investigate its potential as a PPAR modulator .

Natural Product Mimicry

Natural products (NPs) often serve as sources of agrochemical active ingredients. However, their complexity and limited availability can hinder direct application. Researchers simplify NP structures to create synthetically accessible bioactive scaffolds. The compound under study exemplifies this approach, aiming to mimic NP properties while enhancing synthetic feasibility for crop protection .

Biochemical Research

Researchers can use this compound to study biological membrane systems. Its mode of action involves disrupting these membranes in phytopathogens. Investigating lipidomics and ultrastructural changes induced by the compound provides valuable insights into its mechanism .

Semisynthetic Optimization

As a synthetic entity derived from natural scaffolds, this compound aligns with the strategy of semisynthetic optimization. By modifying specific substructural elements, scientists can fine-tune its properties for practical applications in agriculture and beyond .

Mécanisme D'action

Target of Action

It is known that 3,4-dihydroquinoline-2-one derivatives, a core structure in this compound, have shown potent antiproliferative and antitumor activities against a variety of cancer cell lines .

Mode of Action

It is known that similar compounds, such as 3,4-dihydroquinoline-2-one derivatives, inhibit p38 map kinase, causing cytotoxic activities .

Biochemical Pathways

The inhibition of p38 map kinase by similar compounds suggests that it may affect pathways related to cell proliferation and survival .

Pharmacokinetics

In vitro pharmacokinetic studies of similar compounds have ascertained their stability in both simulated gastric fluid and simulated intestinal fluid .

Result of Action

Similar compounds have exhibited weak cytotoxic activities against cancer cell lines and growth inhibitory activity against a panel of tested bacterial strains .

Action Environment

It is known that the stability and efficacy of similar compounds can be influenced by factors such as ph and temperature .

Propriétés

IUPAC Name |

N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O2S2/c1-2-6-14(22)18-16-19-20-17(25-16)24-11-15(23)21-10-5-8-12-7-3-4-9-13(12)21/h3-4,7,9H,2,5-6,8,10-11H2,1H3,(H,18,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBUHRBYHEVSAIQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=NN=C(S1)SCC(=O)N2CCCC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dimethylphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2407767.png)

![4-fluoro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide](/img/structure/B2407768.png)

![4-(N-butyl-N-ethylsulfamoyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2407769.png)

![2-(benzylthio)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acetamide](/img/structure/B2407772.png)

![3-(3,4-dimethoxyphenyl)-3-hydroxy-1-(4-methoxyphenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2407776.png)

![N-(3-(3-methylisoxazol-5-yl)propyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2407784.png)

![(Z)-N-[5-(Furan-2-yl)-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]but-2-enamide](/img/structure/B2407787.png)